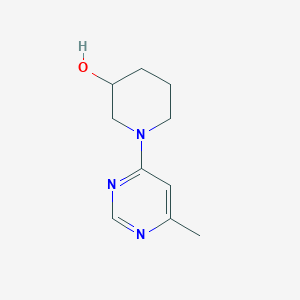

1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

描述

属性

CAS 编号 |

1249221-92-8 |

|---|---|

分子式 |

C10H15N3O |

分子量 |

193.25 g/mol |

IUPAC 名称 |

1-(6-methylpyrimidin-4-yl)piperidin-3-ol |

InChI |

InChI=1S/C10H15N3O/c1-8-5-10(12-7-11-8)13-4-2-3-9(14)6-13/h5,7,9,14H,2-4,6H2,1H3 |

InChI 键 |

NGMFWSSHKHDISP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=N1)N2CCCC(C2)O |

规范 SMILES |

CC1=CC(=NC=N1)N2CCCC(C2)O |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

1-(6-Methylpyrimidin-4-yl)piperidin-3-ol has been investigated for its potential therapeutic effects, particularly in the following areas:

- Neurological Disorders : Research indicates that derivatives of piperidine compounds can exhibit neuroprotective effects. Studies suggest that this compound may influence neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety disorders .

- Antimicrobial Activity : The compound's structural similarities to known antimicrobial agents suggest potential efficacy against certain bacterial strains. Further studies are needed to elucidate its mechanism of action and spectrum of activity .

Pharmacology

The pharmacological profile of this compound is under investigation for its interactions with various biological targets:

- Receptor Binding : Preliminary studies suggest that this compound may interact with specific receptors in the central nervous system, which could be beneficial for developing new anxiolytic or antidepressant medications .

- Enzyme Inhibition : There is potential for this compound to act as an inhibitor of key enzymes involved in metabolic pathways, which could be useful in treating metabolic disorders or enhancing drug bioavailability .

Material Science

In addition to biological applications, this compound has potential uses in material science:

- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with specific properties, such as enhanced thermal stability or improved mechanical strength .

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of piperidine derivatives highlighted the role of this compound in reducing oxidative stress in neuronal cells. The results indicated a significant decrease in cell death compared to control groups, suggesting its potential use in neurodegenerative disease therapies .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of various piperidine derivatives, including this compound. The compound showed promising activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

相似化合物的比较

Antiviral Activity

The analog 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol demonstrates interaction with the SARS-CoV-2 spike protein’s active site, akin to hydroxychloroquine (HCQ) but with improved safety profiles. This suggests that substituting pyrimidine with chloroquinoline enhances antiviral targeting, though methylpyrimidine derivatives like the baseline compound may lack this specificity .

Enzyme Selectivity

In sphingosine kinase (SK) inhibitors, the position of the hydroxyl group on piperidine significantly impacts selectivity. RB-019 (3-OH) shows 6.1-fold selectivity for SK1 over SK2, compared to RB-005 (4-OH) with 15-fold selectivity. This indicates that 3-OH derivatives like this compound may favor moderate selectivity in enzyme interactions .

Structural Flexibility and Binding

The R-configuration further optimizes stereochemical complementarity .

准备方法

Starting Materials and Reagents

- 2-Amino-4-chloro-6-methylpyrimidine : serves as the pyrimidine core.

- Piperidine : provides the piperidine ring.

- Catalysts and Ligands : Palladium acetate (Pd(OAc)2) and Xantphos (4,5-bis-diphenylphosphino-9,9-dimethylxanthene) are used to facilitate the amination.

- Base : Cesium carbonate (Cs2CO3) is employed to deprotonate and activate nucleophiles.

- Solvent : Acetonitrile is used as the reaction medium.

Reaction Conditions

- The pyrimidine derivative and piperidine are dissolved in acetonitrile.

- Pd(OAc)2, Xantphos, and Cs2CO3 are added.

- The mixture is irradiated under microwave conditions at 60°C for 1.5 hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the solvent is removed under vacuum.

Purification

- The crude product is purified by column chromatography using a dichloromethane/methanol solvent system.

- Single crystals suitable for X-ray diffraction are grown by slow evaporation from a dichloromethane/methanol mixture (1:4 ratio).

Reaction Scheme Summary

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-Amino-4-chloro-6-methylpyrimidine + Piperidine | Pd(OAc)2, Xantphos, Cs2CO3, Acetonitrile, Microwave, 60°C, 1.5 h | Substitution of chlorine by piperidine ring |

| 2 | Crude product | Column chromatography (CH2Cl2/MeOH) | Purified 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol |

| 3 | Purified product | Slow evaporation crystallization | Single crystals for structural analysis |

Research Findings and Characterization

Crystal Structure

- The compound crystallizes in the monoclinic system, space group P21/n.

- Two independent molecules are present in the asymmetric unit with dihedral angles between the piperidine and pyrimidine rings of approximately 47.5° and 10.3°, indicating conformational flexibility.

- The piperidine rings adopt chair conformations.

- Hydrogen bonding interactions form inversion dimers and tetrameric units in the crystal lattice, contributing to stability.

Hydrogen Bond Geometry

| Donor—Hydrogen···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N3—H N3 B···N1 (i) | 0.86(2) | 2.19(2) | 3.043(2) | 173.3(19) |

| N3—H N3 A···N5 | 0.90(2) | 2.34(2) | 3.210(2) | 162.1(17) |

Analytical Techniques

- X-ray diffraction data collected using Bruker APEXII diffractometer.

- Refinement parameters: R-factor of 0.051 and goodness of fit of 1.10 indicate high-quality structural data.

- Disordered pyrimidine ring carbon atoms refined with occupancy factors near 0.5, reflecting dynamic structural features.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting pyrimidine derivative | 2-Amino-4-chloro-6-methylpyrimidine |

| Piperidine source | Piperidine reagent |

| Catalyst | Pd(OAc)2 |

| Ligand | Xantphos |

| Base | Cs2CO3 |

| Solvent | Acetonitrile |

| Temperature | 60°C (microwave irradiation) |

| Reaction time | 1.5 hours |

| Purification method | Column chromatography (CH2Cl2/MeOH) |

| Crystallization solvent | CH2Cl2/MeOH (1:4) |

| Characterization | X-ray crystallography, TLC |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol, and what are their limitations?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyrimidine derivatives and piperidin-3-ol precursors. For example, substituting 4-chloro-6-methylpyrimidine with piperidin-3-ol under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) is a common approach . Limitations include moderate yields (~50-60%) due to competing side reactions, such as N-alkylation at alternative sites. Purification often requires column chromatography, increasing complexity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR can confirm the piperidine ring conformation (e.g., axial vs. equatorial hydroxyl group) and pyrimidine substitution patterns. For example, the methyl group on pyrimidine appears as a singlet near δ 2.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing it from isomers (e.g., distinguishing 4- vs. 2-substituted pyrimidine derivatives) .

- IR : The hydroxyl group (~3200-3400 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) provide additional confirmation .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analytical methods like HPLC track degradation products, such as oxidation of the hydroxyl group or hydrolysis of the pyrimidine ring. LC-MS identifies degradation pathways, e.g., formation of 6-methylpyrimidin-4-amine via dehydroxylation .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states to identify energy barriers in key steps, such as nucleophilic substitution. Tools like the ICReDD platform combine reaction path searching with experimental data to predict optimal solvents, catalysts, and temperatures. For example, simulations may reveal that THF increases selectivity by stabilizing intermediates compared to DMF . Machine learning models trained on reaction databases (e.g., Reaxys) can propose alternative routes, such as using microwave-assisted synthesis to reduce reaction time .

Q. What experimental designs are suitable for resolving contradictions in reported pharmacological activity of piperidine-pyrimidine hybrids?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies using analogs (e.g., varying substituents on pyrimidine or piperidine) can isolate critical functional groups. For example, replacing the 6-methyl group with halogens may enhance binding affinity to kinase targets. Factorial design (e.g., 2³ design testing temperature, solvent, and catalyst loading) identifies interactions affecting bioactivity . Contradictions in literature (e.g., variable IC₅₀ values) may arise from assay conditions; standardized protocols (e.g., consistent cell lines, ATP concentrations) are essential .

Q. How can impurity profiling be systematically conducted during scale-up synthesis?

- Methodological Answer : LC-MS/MS with charged aerosol detection (CAD) quantifies trace impurities (e.g., N-alkylated byproducts or unreacted intermediates). For example, a minor impurity at m/z 235 may correspond to 6-methylpyrimidin-4-amine, requiring gradient elution for separation . Stability-indicating methods (e.g., stress testing under acidic/oxidative conditions) validate specificity.

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Hydrochloride salts improve aqueous solubility via protonation of the piperidine nitrogen.

- Cocrystallization : Coformers like succinic acid disrupt crystal lattice energy, enhancing dissolution rates.

- Prodrug Design : Esterification of the hydroxyl group (e.g., acetyl or phosphate esters) increases membrane permeability, with enzymatic cleavage in vivo restoring the active form .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

- Methodological Answer : Variability may stem from differences in stoichiometry, catalyst purity, or workup procedures. Replicating protocols with controlled variables (e.g., anhydrous solvents, inert atmosphere) reduces experimental noise. DOE (Design of Experiments) identifies critical factors; for instance, a Plackett-Burman design may reveal that residual moisture in DMF reduces yields by 15% . Comparative kinetic studies (e.g., monitoring reaction progress via in-situ IR) clarify rate-limiting steps .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。